3-hexylcyclobutanone

Description

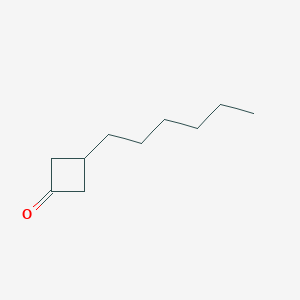

Structure

3D Structure

Properties

IUPAC Name |

3-hexylcyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-5-6-9-7-10(11)8-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWMXUFWHLCUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648191 | |

| Record name | 3-Hexylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138173-74-7 | |

| Record name | 3-Hexylcyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Cyclobutanone Derivatives

Ring-Opening Reactions of Cyclobutanones

Ring-opening reactions are a prominent feature of cyclobutanone (B123998) chemistry, enabling the synthesis of diverse acyclic and larger cyclic compounds. The ease of ring opening is influenced by the ring strain, the substitution pattern on the ring, and the properties of the reagents and reaction conditions beilstein-journals.org.

Acid-Promoted Ring Cleavage

Cyclobutanones can undergo ring cleavage under acidic conditions, often leading to rearranged or opened products. The presence of substituents can influence the regioselectivity of the C-C bond cleavage nih.gov. For instance, Lewis acid-catalyzed reactions of cyclobutanones can lead to the selective cleavage of C-C bonds, yielding structurally distinct polycyclic scaffolds or acyclic carbonyl compounds nih.govresearchgate.netresearchgate.net. In some cases, such as with α-hydroxyl cyclobutanones, acid-promoted ring opening can lead to the formation of nitrile derivatives tandfonline.com. The mechanism often involves protonation of the carbonyl oxygen, increasing the electrophilicity and facilitating bond cleavage.

| Lewis Acid Catalyst | Cleavage Selectivity | Product Type (General) | Reference |

| Various Lewis Acids | C-C bond cleavage | Indenylacetic acid derivatives, benzoxabicyclo[3.2.1]octan-3-ones, aryl alkyl ketones | nih.govresearchgate.netresearchgate.net |

Base-Induced Ring Opening

Base-induced ring opening of cyclobutanones typically involves nucleophilic attack at the carbonyl carbon, followed by cleavage of a C-C bond within the ring. The presence of substituents capable of stabilizing a developing carbanion, such as vinyl, phenyl, or halo substituents, can facilitate this process beilstein-journals.orgd-nb.info. For example, bicyclic 2-vinylcyclobutanones undergo stereoselective ring openings with alkoxide ions (e.g., t-BuO⁻ or MeO⁻) to yield vicinally disubstituted cycloalkene derivatives beilstein-journals.orgd-nb.info. The reaction is often initiated by an exo-facial attack on the carbonyl group by the alkoxide, triggering the cleavage of the four-membered ring beilstein-journals.org.

| Base Type | Cyclobutanone Substrate | Product Type (General) | Yield Range (General) | Reference |

| Alkoxides | 2-vinylcyclobutanones | Vicinally disubstituted cycloalkene derivatives | Moderate to high | beilstein-journals.orgd-nb.info |

Nucleophilic Ring Opening Reactions

The carbonyl carbon in cyclobutanone is highly electrophilic due to ring strain, making it susceptible to attack by various nucleophiles, which facilitates nucleophilic addition and subsequent ring-opening reactions liskonchem.com. Palladium-catalyzed C-C bond cleavage of cyclobutanones has been reported, allowing for the transformation into acyclic carbonyl compounds with various nucleophiles, including alcohols, N-centered nucleophiles (e.g., aniline, amide derivatives), and arylboronic esters researchgate.netresearchgate.net. This highlights the versatility of cyclobutanones as synthons for diverse functionalizations.

| Nucleophile Type | Catalyst | Product Type (General) | Reference |

| Alcohols | Pd | Acyclic carbonyl compounds | researchgate.netresearchgate.net |

| N-centered (aniline, amides) | Pd | Acyclic carbonyl compounds | researchgate.netresearchgate.net |

| Arylboronic esters | Pd | Acyclic aryl ketones | researchgate.net |

| Hydrazones | Pd | N-Fluoroallyl hydrazones | sioc-journal.cn |

Transition Metal-Mediated Ring Opening

Transition metals play a significant role in mediating the ring opening of cyclobutanones, often through C-C bond activation. Driven by strain release, cyclobutanones can undergo ring openings with transition metals (e.g., Rh(I)) via cleavage of a C-C bond rsc.orgoup.com. This process can lead to various transformations, including ring expansion or the formation of novel ring systems rsc.orgoup.combenthamscience.comingentaconnect.comresearchgate.net. For example, rhodium(I) cyclobutanolate, formed by the addition of an arylrhodium(I) species to a cyclobutanone, undergoes β-carbon elimination, causing ring opening oup.com. Palladium-catalyzed skeletal reorganization of cyclobutanones involving successive cleavage of C(carbonyl)-C bonds and C-H bond cleavage has also been reported, providing access to indanones researchgate.net.

| Transition Metal | Reaction Type (General) | Outcome (General) | Reference |

| Rhodium (Rh(I)) | C-C bond cleavage, β-carbon elimination | Ring opening, ring expansion | rsc.orgoup.com |

| Palladium (Pd) | C-C bond cleavage, C-H bond cleavage | Skeletal reorganization, indanone formation | researchgate.netresearchgate.net |

| Copper (Cu) | Radical-induced C-C bond cleavage | Ring opening and reconstruction | rsc.org |

Thermal and Photochemical Ring Opening Dynamics

Cyclobutanones, including 3-hexylcyclobutanone, are known to undergo ring-opening reactions under thermal and photochemical conditions, primarily due to their inherent ring strain rsc.orgnih.gov.

Thermal Ring Opening : Thermal decomposition of cyclobutanone typically yields ketene (B1206846) and ethylene (B1197577) (C2 products) as predominant final products nycu.edu.tw. This process involves the breaking of two σ bonds and the formation of two π bonds, proceeding via either a concerted or a stepwise pathway nycu.edu.tw.

Photochemical Ring Opening (Norrish Type-I Reaction) : Upon photoexcitation, cyclobutanones undergo Norrish Type-I reactions, involving the cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage) aip.orgaip.orgnih.gov. This leads to the formation of reactive intermediates, often biradicals, which can then fragment into smaller molecules. For cyclobutanone, common photoproducts include carbon monoxide (CO) and cyclopropane (B1198618)/propene (C3 products), and ketene and ethene (C2 products) aip.orgnih.govarxiv.org. The ring strain significantly influences the photochemistry, leading to a lower barrier for C-C bond fission in the S1 excited state compared to larger cyclic ketones rsc.org. Ultrafast electron diffraction studies have revealed sub-picosecond timescales for these photodissociation dynamics, with excited state lifetimes around 230 femtoseconds aip.orgarxiv.org.

| Excitation Wavelength (nm) | Major Photoproducts (General) | Branching Ratio (C3:C2) | Excited State Lifetime (fs) | Reference |

| 200 | CO + cyclopropane/propene (C3), Ketene + ethene (C2) | ~5:3 | ~230 | aip.orgarxiv.org |

Ring Expansion Reactions of Cyclobutanones to Larger Ring Systems

Cyclobutanones are valuable precursors for ring expansion reactions, allowing the construction of larger ring systems, typically five-membered (cyclopentanones) or larger rsc.orgbenthamscience.comingentaconnect.com. These reactions are often driven by the release of ring strain.

One significant approach involves free radical ring expansion reactions, which rely on the selective β-scission of alkoxy radicals generated from the cyclization of carbon radicals onto carbonyls benthamscience.comingentaconnect.comresearchgate.net. Exo-substituted cyclobutanones are frequently employed to construct cis-fused seven- and eight-membered rings, spiro-annulated medium rings, and large rings benthamscience.comingentaconnect.com. Endo-substituted cyclobutanones can undergo tandem rearrangements to produce bridged rings benthamscience.comingentaconnect.com.

Transition metal-catalyzed methods also facilitate ring expansion. For example, rhodium-catalyzed ring expansion of cyclobutenones (a related class of compounds) via C-C cleavage has been developed to synthesize poly-substituted cyclopentenones and 1-indanones rsc.org. This approach is atom-economical and operates under near pH and redox-neutral conditions rsc.org. The cyclization of dichlorocyclobutanones followed by TMSI-induced ring opening is another strategy for constructing novel ring systems through ring expansion benthamscience.comresearchgate.net.

| Reaction Type (General) | Catalyst/Conditions | Product Ring Size (General) | Reference |

| Free radical ring expansion | Radical initiators | 7- and 8-membered, spiro, bridged rings | benthamscience.comingentaconnect.comresearchgate.net |

| C-C cleavage | Rhodium | 5-membered (cyclopentenones, indanones) | rsc.org |

| TMSI-induced ring opening | TMSI | Various novel ring systems | benthamscience.comresearchgate.net |

Alpha-Carbon Reactivity and Strategic Functionalization

Halogenation and Derivatization (e.g., 2,2-dichloro-3-hexylcyclobutanone)

Halogenation is a common transformation for cyclic ketones, including cyclobutanones. For instance, cyclobutanone and its methylated derivatives can be converted into corresponding α-bromocyclobutanones through bromination in chloroform (B151607) in the presence of hydrogen bromide. A notable aspect of this reaction is the potential for the formation of α,α-dihalogenated cyclobutanones, which can be a significant proportion of the reaction product. These α,α-dihalogenated cyclobutanones, such as 2,2-dichloro-3-hexylcyclobutanone, are reactive intermediates. While a specific PubChem CID for 2,2-dichloro-3-hexylcyclobutanone was not directly identified, the synthesis of similar compounds like 2,2-dichloro-3-methylcyclobutanone (PubChem CID: 45090575) and 2,2-dichloro-3-cyclopropylcyclobutan-1-one (B14311365) (PubChem CID: 13780721) demonstrates the feasibility of preparing such derivatives. The reaction temperature for halogenation can vary, with ranges from -20 °C to +60 °C often employed, and 20 °C to 50 °C being preferred in some preparations.

Beyond halogenation, cyclobutanone derivatives are amenable to various other derivatization reactions. They can be functionalized at the 3-position, for example, by introducing a suitable leaving group (e.g., a halogen), which then allows for nucleophilic substitution or cross-coupling reactions to attach other moieties. The carbonyl group itself can undergo oxidation to carboxylic acids or other oxidized derivatives, and reduction reactions can convert the ketone to an alcohol. Furthermore, substituents on the cyclobutanone ring can serve as handles for diverse derivatization reactions, including additional cycloadditions, annulation, or transition metal-catalyzed cross-coupling processes.

Cycloaddition Reactions Involving Cyclobutanone Moieties

Cycloaddition reactions are powerful synthetic tools for constructing cyclic systems, and cyclobutanone moieties, particularly cyclobutenones, play a significant role.

Diels-Alder Reactions with Cyclobutenones as Dienophiles

Cyclobutenone has been demonstrated to be a highly potent dienophile in Diels-Alder cycloadditions. Its reactivity is notably greater compared to analogous five- and six-membered cycloalkenones, such as cyclopentenone or cyclohexenone. This enhanced dienophilicity is attributed to the ring strain of cyclobutenone, which facilitates the out-of-plane distortion required to achieve the transition state geometry for cycloaddition.

Diels-Alder reactions involving cyclobutenones as dienophiles often proceed with high endo stereoselectivity, even under uncatalyzed conditions. This endo preference can be further enhanced by Lewis acid catalysis. These reactions yield diverse and complex cycloadducts in good yields. The resulting cycloadducts, which bear a strained cyclobutanone moiety, can subsequently undergo regioselective ring expansions to produce corresponding cyclopentanones, lactones, and lactams, which might otherwise be difficult to obtain through direct Diels-Alder reactions. Cyclobutenones themselves can be readily prepared from alkynes and keteniminium salts.

Intramolecular Cycloadditions

Intramolecular cycloaddition reactions provide efficient routes to construct complex polycyclic structures incorporating cyclobutanone rings. The [2+2] cycloaddition of ketenes and alkenes is a well-established and general method for the synthesis of four-membered rings, including cyclobutanones. This reaction, often referred to as Staudinger ketene cycloaddition, has been widely utilized in the total synthesis of natural products.

The regioselectivity of intramolecular [2+2] cycloadditions of ene-ketenes can vary depending on the substitution pattern of the substrates. For instance, some substitution patterns lead to fused-ring cycloadducts, while others furnish bridged-ring products.

Transition metal-catalyzed intramolecular cycloadditions involving cyclobutanones have also been explored. For example, nickel-catalyzed intramolecular [4+2] cycloaddition of cyclobutanone with allene (B1206475) has been investigated, demonstrating high regio-, chemo-, and Z/E selectivities. Computational studies have revealed that such reactions can proceed via an oxidative addition/migratory insertion pathway, where the oxidative addition step is often rate- and enantioselectivity-determining.

Compound Names and PubChem CIDs

Mechanistic Investigations of Cyclobutanone Reactions

Elucidation of Reaction Pathways and Transition States

The synthesis of cyclobutanones often involves [2+2] cycloaddition reactions, which are fundamental pathways for constructing four-membered rings. One notable method for preparing 3-hexylcyclobutanone involves the reaction of 1-octene (B94956) with a keteniminium salt, generated in situ from N,N-dimethylacetamide and trifluoromethanesulfonic anhydride (B1165640) orgsyn.orgcapes.gov.br. This process proceeds via a [2+2] cycloaddition of the olefin with the highly electrophilic keteniminium salt, which are more reactive than ketenes themselves orgsyn.org.

In the context of nucleophilic additions, such as the reduction of cyclobutanones, the facial selectivity of hydride attack is determined by specific transition states. For instance, in the reduction of 3-substituted cyclobutanones by lithium aluminum hydride (LiAlH₄), computational studies have identified four transition states where the metal counterion coordinates to one or two hydrogen atoms vub.ac.be. These transition states dictate whether an anti- or syn-attack of the hydride occurs relative to the substituent, leading to cis or trans alcohol products, respectively vub.ac.be.

Photochemical reactions of cyclobutanones, particularly the Norrish Type I cleavage, involve complex reaction pathways originating from excited states. Upon UV light absorption, cyclobutanone (B123998) transitions to an n-π* excited state (S₁). From S₁, competing pathways can occur: decarbonylation (producing CO and cyclopropane (B1198618) or propylene), cycloelimination (producing ketene (B1206846) and ethylene), and ring expansion (producing oxacarbene) researchgate.net. The α-cleavage, which is the initial step in Norrish Type I, involves the scission of a carbon-carbon bond adjacent to the carbonyl group, forming an acyl radical and an alkyl radical slideshare.netkvmwai.edu.in. This process can occur from both singlet and triplet excited states, with evidence suggesting that for cyclobutanone, prompt α-cleavage occurs in the internally excited S₁ state, while slower processes may involve intersystem crossing to the triplet state (T₁) nih.govrsc.org.

Origins of Regioselectivity and Stereoselectivity in Cyclobutanone Transformations

Regioselectivity and stereoselectivity are critical aspects of cyclobutanone chemistry, influenced by steric and electronic factors, as well as the nature of the reagents and catalysts.

In the [2+2] cycloaddition reactions used for cyclobutanone synthesis, regioselectivity can be predicted based on the relative stability of carbocation intermediates formed in the transition states pku.edu.cn. For instance, in intramolecular [2+2] cycloadditions of ene-ketenes, DFT calculations indicate that normal [2+2] cycloaddition transition states are favored over cross-[2+2] cycloaddition transition states, influenced by the stability of internal versus external carbocations pku.edu.cn.

Stereoselectivity is particularly pronounced in the reduction of substituted cyclobutanones. Experimental and computational studies on the hydride reduction of 3-substituted cyclobutanones (which would include 3-hexylcyclobutanone) consistently show a high preference for the formation of the cis alcohol (often >90%) vub.ac.be. This pronounced selectivity is influenced by factors such as reaction temperature, solvent polarity, and the bulkiness of the hydride reagent vub.ac.be. Lowering the reaction temperature, for example, enhances the preference for the cis product by favoring the transition state (TScis) involving an anti-facial attack of the hydride vub.ac.be. The metal counterion of the reducing agent can also modify the diastereomeric ratio through cation-anion association and cation-carbonyl complexation vub.ac.be.

Role of Ring Strain Energy in Modulating Cyclobutanone Reactivity

Ring strain is a defining characteristic of cyclobutanones and plays a significant role in modulating their reactivity. Cyclobutane (B1203170) rings possess substantial angle strain and torsional strain, leading to elevated heats of combustion compared to larger, less strained cycloalkanes libretexts.orgwikipedia.org. The ring strain energy of cyclobutanone is estimated to be approximately 120 kJ mol⁻¹, significantly higher than that of cyclopentanone (B42830) (∼41 kJ mol⁻¹) or cyclohexanone (B45756) (∼29 kJ mol⁻¹) rsc.org.

This high ring strain energy makes cyclobutanones more reactive towards ring-opening pathways libretexts.orgwikipedia.org. For instance, in Norrish Type I photochemistry, the α C-C bond fission barrier height in the S₁ excited state is significantly reduced in cyclobutanone compared to cyclopentanone or cyclohexanone nih.govrsc.org. This lower barrier promotes direct ring-opening pathways, leading to products like ketene and ethylene (B1197577) nih.govrsc.org. The relief of ring strain upon C-C bond extension in the excited state is a primary driving force for this facile α-cleavage rsc.org.

The influence of ring strain also extends to metal-catalyzed reactions involving C-C bond activation. Computational studies comparing the ring strain energies of cyclic ketones and the metallacycles formed upon oxidative addition with transition metal catalysts indicate that the greater reactivity of smaller ketone rings is linked to the relief of ring strain during these processes pitt.edu.

Table 1: Estimated Ring Strain Energies of Cyclic Ketones

| Cyclic Ketone | Ring Strain Energy (kJ/mol) |

| Cyclobutanone | ~120 rsc.org |

| Cyclopentanone | ~41 rsc.org |

| Cyclohexanone | ~29 rsc.org |

Note: In an interactive environment, this table could be sortable by ketone or strain energy.

Detailed Analysis of Catalytic Cycles in Metal-Catalyzed Reactions

Transition metal catalysis plays a crucial role in the activation and transformation of cyclobutanones, often exploiting their inherent ring strain. These reactions typically involve complex catalytic cycles encompassing steps such as coordination, oxidative addition, migratory insertion, and reductive elimination pku.edu.cn.

One example is the Ni(0)-catalyzed cycloaddition reaction of 2-cyclobutanone with alkynes researchgate.net. Computational studies suggest two independent pathways for this reaction: one involving coordination and oxidative addition of the C=O bond to the Ni(0) center, and another involving coordination of a C(sp³)–H bond researchgate.net. Subsequent alkyne insertion into the Ni-C(O) or Ni-C(sp³) bond, followed by reductive elimination, regenerates the catalyst and forms the products researchgate.net.

In the context of intramolecular cyclobutanone-olefin couplings, particularly for the synthesis of bridged-ring systems, metal-ligand cooperative activation is employed nih.gov. A proposed catalytic cycle for such reactions involving cyclobutanones (e.g., 3-substituted cyclobutanones) and rhodium catalysts suggests that an amine co-catalyst forms an imine with the cyclobutanone, which then directs C-C cleavage by forming a chelation complex with the metal nih.gov. Subsequent olefin migratory insertion and reductive elimination lead to the bridged scaffold and regenerate the metal catalyst nih.gov. A key challenge in these reactions is competing decarbonylation, which can be mitigated by in situ carbonyl group protection nih.gov.

Cobalt catalysis has also been explored for enantioselective cyclobutanone construction via hydroacylation escholarship.org. In this mechanism, the cobalt catalyst activates the aldehyde C-H bond through oxidative addition to form an acyl-metal-hydride intermediate escholarship.org. Olefin insertion into the metal-hydride bond then forms a metallacycle, from which reductive elimination generates the strained cyclobutanone ring escholarship.org. The regioselectivity towards the four-membered ring, despite its strain, can be influenced by increased steric crowding around the metal center, promoting the formation of a five-membered metallacycle that subsequently undergoes reductive elimination to the cyclobutanone escholarship.org.

Photochemical Reaction Mechanisms and Excited State Dynamics (Norrish Type I)

The photochemistry of cyclobutanones, particularly the Norrish Type I reaction, is a well-studied area, driven by the molecule's absorption of UV light. Cyclobutanone absorbs UV light around 280 nm, corresponding to an n-π* transition to the lowest excited singlet state (S₁) researchgate.netslideshare.netkvmwai.edu.in.

The Norrish Type I reaction involves initial α-cleavage, the homolytic scission of a C-C bond adjacent to the carbonyl group, leading to the formation of a biradical intermediate researchgate.netslideshare.netkvmwai.edu.inarxiv.org. For cyclobutanone, this biradical can undergo several subsequent reactions:

Decarbonylation : The acyl-alkyl biradical can lose carbon monoxide (CO) to form a dialkyl biradical, which then recombines to yield a cycloalkane (e.g., cyclopropane) or undergoes intramolecular hydrogen abstraction to form an alkene (e.g., propylene) researchgate.netkvmwai.edu.in.

Cycloelimination : The biradical can rearrange to form ketene and an alkene (e.g., ethylene) researchgate.netnih.govarxiv.org.

Ring Expansion : In some cases, ring expansion to an oxacarbene can occur researchgate.net.

Studies using ultrafast transient absorption spectroscopy have revealed the dynamics of these processes. For cyclobutanone, prompt cleavage of an α C-C bond occurs in the internally excited S₁-state molecules within picoseconds (≤1 ps) nih.govrsc.org. This rapid bond cleavage is facilitated by the significant ring strain, which lowers the barrier to α C-C bond fission in the S₁ state nih.govrsc.org. Subsequent vibrational cooling of these "hot" S₁ molecules and slower decay of thermalized S₁-state population also occur nih.gov. Intersystem crossing (ISC) to the lowest lying triplet state (T₁) can also lead to α-cleavage, particularly for less strained cyclic ketones, but for cyclobutanone, the direct S₁ pathway is highly efficient due to strain relief researchgate.netnih.govrsc.org. The formation of ketene photoproducts from cyclobutanone has been identified via transient infrared absorption spectra nih.gov.

Table 2: Key Photochemical Processes and Timescales for Cyclobutanone (upon UV Excitation to S₁)

| Process | Timescale (approx.) | Description |

| Prompt α C-C bond cleavage (S₁) | ≤1 ps nih.gov | Rapid homolytic cleavage of a bond adjacent to the carbonyl group, driven by ring strain relief. |

| Vibrational cooling of hot S₁ molecules | 7-9 ps (for cyclopentanone/cyclohexanone, faster for cyclobutanone) nih.gov | Energy dissipation within the excited state. |

| Slower loss of thermalized S₁ population | >500 ps nih.gov | Decay of excited state via activated reaction over S₁ barrier, internal conversion to S₀, or intersystem crossing to T₁. |

| Biradical formation (S₁) | Very fast researchgate.net | Formation of the acyl-alkyl biradical intermediate. |

| Intersystem Crossing (ISC) to T₁ | Variable researchgate.netnih.gov | Transition from singlet to triplet excited state, which can also lead to α-cleavage, particularly for less strained cyclic ketones. |

| Product formation (e.g., ketene, CO) | Within ps to ns nih.govarxiv.org | Subsequent reactions of the biradical, including decarbonylation and cycloelimination, leading to stable products. |

Note: In an interactive environment, this table could allow filtering by process type or sorting by timescale.

Advanced Spectroscopic and Computational Characterization of Cyclobutanone Systems

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation (e.g., Ultrafast Electron Diffraction)

Megaelectronvolt ultrafast electron diffraction (MeV-UED) has emerged as a powerful technique for capturing the real-time atomic motions during the photochemical dynamics of cyclobutanone (B123998). arxiv.orgaip.orgwhiterose.ac.uk In these experiments, a pump laser pulse excites the molecule, and a subsequent electron pulse diffracts off the evolving molecular structure, providing a series of snapshots of the reaction. aip.orgarxiv.org

Studies on cyclobutanone, photoexcited to the S2 (3s ← n) Rydberg state at 200 nm, have provided unprecedented insight into its ultrafast dynamics. arxiv.orgaip.orgarxiv.orgbris.ac.uk UED experiments can distinguish between electronic state populations via inelastic scattering and structural dynamics through elastic scattering signals. arxiv.orgbris.ac.uk Upon excitation, the S2 state is observed to depopulate with a time constant of approximately 230 to 290 femtoseconds (fs), transitioning to the S1 state. arxiv.orgarxiv.orgbris.ac.uk

The population in the S1 state then undergoes a Norrish Type-I ring-opening reaction, a process that appears with a delay of about 140 fs after the initial photoexcitation. arxiv.orgbris.ac.uk This rapid structural change, occurring faster than the S2 state depopulation, suggests a ballistic trajectory for the ring-opening once the S1 state is reached. arxiv.orgbris.ac.ukresearchgate.net The resulting biradical intermediate is short-lived, reacting further within approximately 1.2 picoseconds (ps) through two primary competing fragmentation channels. arxiv.orgbris.ac.ukresearchgate.net

The two main dissociation pathways are the C3 channel, yielding cyclopropane (B1198618) and carbon monoxide (CO), and the C2 channel, which produces ethene and ketene (B1206846). arxiv.org UED experiments have estimated that the C3 channel is dominant, with a branching ratio of approximately 5:3 over the C2 channel. arxiv.org These two channels together account for about 80% of the photoproducts, with the remainder being ring-opened structures. arxiv.orgresearchgate.net The timescale for dissociation is found to be shorter for the C2 channel compared to the C3 channel. arxiv.orgresearchgate.net These experimental results provide critical benchmarks for non-adiabatic dynamics simulations. arxiv.orgarxiv.org

| Process | Observed Timescale | Technique | Key Finding |

|---|---|---|---|

| S2 State Depopulation | ~230 - 290 fs | MeV-UED | Transition from the initially excited S2 Rydberg state to the S1 state. arxiv.orgarxiv.org |

| Appearance of Structural Changes (Ring-Opening) | ~140 ± 50 fs | MeV-UED | Indicates ballistic motion on the S1 potential energy surface leading to the biradical intermediate. arxiv.orgbris.ac.uk |

| Biradical Fragmentation | ~1.2 ± 0.2 ps | MeV-UED | Secondary dissociation of the ring-opened biradical into final products. arxiv.orgbris.ac.uk |

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are essential for interpreting experimental data and simulating the reaction mechanisms of cyclobutanone systems. whiterose.ac.ukarxiv.orgnih.govaip.org Methods like TD-DFT are used in conjunction with fewest switches surface hopping (FSSH) dynamics to simulate the photodynamics following excitation. nih.govaip.org

For cyclobutanone, electronic structure calculations using functionals like PBE0 have been employed to compute the excited states and absorption spectra. aip.orgresearchgate.net These simulations confirm that excitation at 200 nm populates the S2 state. arxiv.org The subsequent dynamics involve non-adiabatic transitions, or "hops," between potential energy surfaces. aip.org TD-DFT-FSSH simulations have predicted excited state lifetimes, for instance, an S2 → S1 transition time of 3.96 ps and an S1 → S0 lifetime of 498 fs in one study. nih.gov However, these values can vary based on the specific theoretical approach; another study predicted a 7.0 ps lifetime for the S2 → S1 decay and 550 fs for the S1 → S0 decay. arxiv.org These computational studies are invaluable for identifying the conical intersections—points of degeneracy between electronic states—that facilitate these ultrafast internal conversions. nih.govaip.org

| Computational Method | Predicted Parameter | Value | Significance |

|---|---|---|---|

| TD-DFT-FSSH | S2 → S1 Lifetime | 3.96 ps | Predicts the timescale for the initial relaxation step after photoexcitation. nih.gov |

| TD-DFT-FSSH | S1 → S0 Lifetime | 498 fs | Predicts the timescale for relaxation to the ground state, where dissociation occurs. nih.gov |

| TD-DFT-FSSH | C3:C2 Product Ratio | 1:8 | Provides a theoretical prediction of reaction selectivity for comparison with experimental results. arxiv.org |

| XMS-CASPT2 | Ground-State Relaxation Timescale | 822 ± 45 fs | Offers a high-level multireference calculation of the overall excited-state lifetime. osti.gov |

A Potential Energy Surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. wikipedia.orgyoutube.com For a chemical reaction, the PES illustrates the energy landscape that the molecule navigates, including stable reactants and products (valleys or minima), and high-energy transition states (mountain passes or saddle points). youtube.comlibretexts.org

In the photochemistry of cyclobutanone, the interaction between multiple electronic state surfaces (S0, S1, S2) is crucial. whiterose.ac.ukresearchgate.net Computational chemistry is used to map these surfaces and identify the critical features that govern the reaction dynamics. visualizeorgchem.com After photoexcitation to the S2 surface, the molecule moves towards a region where the S2 and S1 surfaces come close in energy, facilitating a transition. whiterose.ac.uk The subsequent dynamics on the S1 surface lead to the α-carbon-carbon bond cleavage (ring-opening). whiterose.ac.uk The most critical feature for the non-radiative relaxation back to the ground state (S0) is a conical intersection, a point where the S1 and S0 surfaces become degenerate. arxiv.orgresearchgate.net Passing through this conical intersection allows the molecule to efficiently convert electronic energy into vibrational energy on the ground state, leading to the formation of "hot" ground-state intermediates that then dissociate into the final products. whiterose.ac.uk High-level simulations, such as those using XMS-CASPT2, have identified a three-state degeneracy region that plays a major role in the relaxation path to the ground state. osti.gov

To capture the explicit time-evolution of photochemical processes, chemists employ ab initio non-adiabatic molecular dynamics (NAMD) simulations. whiterose.ac.uknih.gov These simulations model a collection of molecular "trajectories" that evolve on the coupled potential energy surfaces after photoexcitation. nih.gov Methods such as Ab Initio Multiple Cloning (AIMC) and Mapping Approach to Surface Hopping (MASH) have been used to simulate the photodynamics of cyclobutanone. whiterose.ac.uknih.govaip.org

These simulations provide a real-time movie of the molecular motions. osti.gov For cyclobutanone, dynamics simulations show that after excitation to S2, there is a rapid S2 → S1 population transfer, followed by an S1 → S0 transfer. whiterose.ac.uk The simulations track the subsequent ring-opening on the ground state and the branching into different product channels. nih.govaip.org A key goal of these simulations is to predict experimental observables, such as the time-resolved diffraction patterns seen in UED experiments. whiterose.ac.ukarxiv.orgnih.gov By directly comparing simulated and experimental diffraction patterns, researchers can validate and refine their mechanistic understanding of the reaction. whiterose.ac.ukarxiv.org

A significant challenge in computational photochemistry is to accurately predict the selectivity of a reaction, i.e., the relative yields of different possible products. rsc.org For cyclobutanone, the key question is the branching ratio between the C3 (cyclopropane + CO) and C2 (ethene + ketene) product channels. aip.org This ratio is known to be dependent on the excitation wavelength. aip.org

Theoretical simulations aim to reproduce and explain this selectivity. osti.gov For example, TD-DFT-FSSH simulations predicted a total photoproduct yield of 8-9%, with a C3:C2 ratio of 1:8, favoring the C2 channel. arxiv.orgnih.gov In contrast, multireference XMS-CASPT2 simulations predicted major photoproducts of cyclopropane+CO and ethene+ketene with nearly 40% yield each. osti.gov Another simulation using the MASH method also found that the dynamics were dominated by these two channels, along with a third producing ethene, a methylene (B1212753) radical, and CO. nih.govaip.org The discrepancies between different theoretical predictions, and between theory and experiment, highlight the sensitivity of these simulations to the chosen level of theory and methodological details. whiterose.ac.uk This ongoing comparison between computational prediction and experimental validation is a central theme in the study of cyclobutanone photochemistry, driving the development of more accurate theoretical models. arxiv.orgresearchgate.net

Applications and Synthetic Utility of Cyclobutanone Building Blocks

3-Hexylcyclobutanone as a Versatile Synthetic Intermediate

Although specific literature detailing the extensive use of 3-hexylcyclobutanone as a synthetic intermediate is not abundant, the reactivity of the cyclobutanone (B123998) core suggests its potential as a versatile precursor in organic synthesis. The chemistry of analogous 3-substituted cyclobutanones, such as 3-acyl and 3-boryl derivatives, provides a foundation for understanding the potential transformations of 3-hexylcyclobutanone. nih.govnih.gov The presence of the hexyl group at the 3-position can influence the regioselectivity of reactions and introduce lipophilicity into the target molecules.

The synthesis of 3-acyl cyclobutanones has been achieved through a Zn(II)-catalyzed [2+2] cycloaddition of α-chloroenamines with electron-deficient alkenes. nih.gov This methodology allows for the rapid and regiocontrolled construction of the cyclobutanone ring with an acyl group at the 3-position. Such compounds can serve as precursors to 3-alkylcyclobutanones through subsequent reduction or other functional group manipulations. Another relevant synthetic strategy involves the formal [3+1] cycloaddition of lithiated 1,1-diborylalkanes with epihalohydrins to produce 3-borylated cyclobutanols. nih.gov The boryl group in these intermediates acts as a synthetic handle that can be converted to a variety of substituents, including alkyl chains like a hexyl group, through cross-coupling reactions.

The reactivity of the carbonyl group in 3-hexylcyclobutanone allows for a range of transformations, including nucleophilic additions, reductions, and Wittig-type reactions, to introduce further functionalization. Moreover, the strained four-membered ring can undergo ring-expansion reactions, such as the Baeyer-Villiger oxidation, to yield γ-lactones. For instance, the oxidation of 2-hexylcyclobutanone has been shown to produce 4-hexyl-γ-butyrolactone regioselectively. researchgate.net This suggests that 3-hexylcyclobutanone could similarly be converted to a substituted lactone, a common scaffold in natural products and bioactive molecules.

The table below summarizes potential synthetic transformations of 3-hexylcyclobutanone based on the known reactivity of cyclobutanone derivatives.

| Reaction Type | Reagents | Potential Product | Significance |

| Nucleophilic Addition | Grignard reagents, Organolithiums | Tertiary alcohols | Introduction of new carbon substituents |

| Reduction | NaBH4, LiAlH4 | 3-Hexylcyclobutanol | Access to cyclobutane (B1203170) derivatives |

| Wittig Reaction | Phosphonium ylides | Alkylidenecyclobutanes | Formation of exocyclic double bonds |

| Baeyer-Villiger Oxidation | m-CPBA, MMPP | Substituted γ-lactone | Ring expansion to a five-membered ring |

Utilization of Cyclobutanone Derivatives in Complex Organic Synthesis

Cyclobutanone derivatives are valuable building blocks in the synthesis of complex organic molecules due to their unique structural features and reactivity. thieme-connect.de The strained ring system can be strategically employed to construct intricate molecular frameworks found in natural products and biologically active compounds.

Total Synthesis of Natural Products

The cyclobutane motif is present in a variety of natural products, and cyclobutanone intermediates are often key to their total synthesis. researchgate.net While no specific total synthesis employing 3-hexylcyclobutanone has been reported, the general strategies used for incorporating cyclobutane rings are applicable. For instance, [2+2] cycloaddition reactions are a common method for constructing the cyclobutane core. rsc.org The resulting cyclobutanone can then be elaborated through various synthetic steps to achieve the final natural product.

The synthesis of complex natural products often involves cascade reactions that can efficiently build molecular complexity. nih.gov Cyclobutane derivatives can participate in such cascades, undergoing ring-opening or rearrangement to form larger ring systems or acyclic precursors with defined stereochemistry. The presence of an alkyl substituent like a hexyl group on the cyclobutanone ring could be leveraged to control the stereochemical outcome of these transformations and to introduce a specific lipophilic side chain present in the target natural product.

Synthesis of Bioactive Scaffolds and Analogs

Cyclobutanone derivatives are utilized in the development of bioactive scaffolds, which are core molecular structures that can be decorated with various functional groups to create libraries of compounds for drug discovery. researchgate.net The rigid and three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for medicinal chemistry. nih.gov Bioactive molecules containing cyclobutane rings often exhibit unique pharmacological profiles.

The synthesis of these scaffolds can involve multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. mdpi.com 3-Alkylcyclobutanones could be incorporated into such synthetic routes to generate novel scaffolds with specific steric and electronic properties conferred by the alkyl chain. The hexyl group, in particular, would significantly increase the lipophilicity of the resulting scaffold, which can be a crucial factor for membrane permeability and interaction with biological targets.

Role as Chemical Markers in Specific Chemical Processes (e.g., irradiation-induced changes)

In the context of chemical markers for specific processes, the formation of 2-alkylcyclobutanones is a well-established indicator of the irradiation of lipid-containing foods. regulations.govnih.gov These compounds are formed through the radiolysis of triglycerides, where the fatty acid esterified at the 1- or 3-position of the glycerol backbone undergoes a specific cleavage and cyclization reaction. The mechanism involves the loss of the ester carbonyl group and the formation of a cyclobutanone ring with the alkyl chain of the fatty acid at the 2-position.

Specifically, the irradiation of palmitic acid and stearic acid, common saturated fatty acids in food, leads to the formation of 2-dodecylcyclobutanone (2-DCB) and 2-tetradecylcyclobutanone (2-TCB), respectively. researchgate.net The presence of these 2-alkylcyclobutanones is unique to the irradiation process and is not observed with other food processing methods like heating. nih.gov Therefore, they serve as reliable markers for detecting irradiated foods.

Conversely, there is no scientific literature to suggest that 3-hexylcyclobutanone or other 3-alkylcyclobutanones are formed during the irradiation of lipids. The mechanism of formation is specific to the generation of a radical at the carbon atom adjacent to the carbonyl group of the fatty acid, which leads to the formation of the cyclobutanone ring with the alkyl group at the 2-position.

The table below highlights the key differences between 2-alkylcyclobutanones and 3-alkylcyclobutanones in the context of food irradiation.

| Compound Class | Formation via Irradiation | Role as Irradiation Marker |

| 2-Alkylcyclobutanones | Yes, from radiolysis of fatty acids | Established and reliable marker |

| 3-Alkylcyclobutanones | No evidence of formation | Not a recognized marker |

Development of New Chemical Building Blocks from Cyclobutanone Derivatives

The development of novel chemical building blocks is crucial for expanding the toolbox of organic chemists and enabling the synthesis of new and complex molecules. illinois.edu Cyclobutanone derivatives, due to their inherent reactivity and stereochemical richness, are excellent starting points for the creation of new building blocks. nih.govspringernature.com

The synthesis of functionalized cyclobutanes, such as the 3-borylated cyclobutanols mentioned earlier, provides a platform for generating a wide range of 3-substituted cyclobutane building blocks. nih.gov The carbon-boron bond can be stereospecifically converted into carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-halogen bonds, allowing for the introduction of diverse functional groups at the 3-position. A 3-hexylcyclobutanone, or its corresponding alcohol, could be synthesized from such a borylated intermediate and then serve as a building block itself or be further modified.

Furthermore, the development of three-dimensional building blocks is of significant interest in medicinal chemistry for creating molecules with improved pharmacological properties. whiterose.ac.uk Cyclobutane scaffolds, including those derived from 3-alkylcyclobutanones, can provide the necessary rigidity and three-dimensionality for such applications. By developing efficient synthetic routes to compounds like 3-hexylcyclobutanone, new avenues for the creation of novel bioactive compounds can be opened.

Future Directions and Emerging Research Areas

Development of Novel Asymmetric Synthetic Methodologies for Cyclobutanones

The development of asymmetric synthetic routes to cyclobutanones is a critical area of research, enabling the creation of chiral molecules with defined stereochemistry, which are often crucial for pharmaceutical and natural product synthesis. Significant progress has been made in this regard, yet opportunities for innovation persist.

One promising avenue involves Lewis acid-catalyzed tandem cyclopropanation/semipinacol rearrangement. This methodology has been successfully employed for the asymmetric formation of α-silyloxycyclobutanones, achieving high yields and excellent enantio- and diastereoselectivity. For instance, reactions involving α-silyloxyacroleins and α-alkyl or α-aryl diazoesters, in the presence of a chiral oxazaborolidinium ion catalyst, have yielded products with up to 98% enantiomeric excess (ee) and >20:1 diastereomeric ratio (dr). nih.govnih.gov

Another approach focuses on the asymmetric synthesis of chiral cis- and trans-disubstituted cyclobutanones from readily available alkyl- and functionalized alkyl-substituted enol ethers. This method has demonstrated its utility in the enantioselective synthesis of complex molecules like cyclobut-G (Lobucavir).

Desymmetrization strategies applied to prochiral cyclobutanones offer a powerful route to molecular complexity. For example, asymmetric nitrogen insertion has been explored to synthesize chiral γ-lactams, leveraging the cyclobutanone's strain energy to drive the rearrangement. Similarly, catalytic protio-semipinacol ring-expansion reactions provide highly enantioselective access to cyclobutanone (B123998) products bearing α-quaternary stereogenic centers, utilizing a chiral dual-hydrogen-bond donor catalyst. Chiral lithium amide-mediated deprotonation of 3-substituted cyclobutanones has also been reported as a practical strategy to access enantioenriched cyclobutenes.

Furthermore, the use of earth-abundant metals in asymmetric catalysis is gaining traction. Cobalt-catalyzed enantioselective hydroacylation, for instance, has enabled the preparation of cyclobutanones with excellent regio-, diastereo-, and enantiocontrol under mild conditions, challenging the traditional preference for five-membered ring formation in such reactions.

A summary of key asymmetric synthetic methodologies for cyclobutanones is presented in Table 1.

| Methodology | Key Catalyst/Reagent | Achieved Selectivity (Example) | Reference |

| Lewis Acid Catalyzed Tandem Cyclopropanation/Rearrangement | Chiral oxazaborolidinium ion | Up to 98% ee, >20:1 dr | nih.govnih.gov |

| Asymmetric Synthesis from Enol Ethers | Not specified in snippet | Chiral cis- and trans-disubstituted cyclobutanones | |

| Desymmetrization via Nitrogen Insertion | (1S,2R)-1-amino-2-indanol | Up to 88:12 dr for γ-lactams | |

| Catalytic Protio-Semipinacol Ring-Expansion | Chiral dual-hydrogen-bond donor | Highly enantioselective for α-quaternary centers | |

| Chiral Lithium Amide Mediated Deprotonation | Chiral lithium amide | Enantioenriched cyclobutenes (e.g., 33% ee for 3-phenylcyclobutanone) | |

| Cobalt-Catalyzed Enantioselective Hydroacylation | Cobalt catalyst | Excellent regio-, diastereo-, and enantiocontrol |

Table 1: Overview of Asymmetric Synthetic Methodologies for Cyclobutanones

Exploration of New Reactivity Modes and Transformations for Cyclobutanone Scaffolds

The inherent strain of the four-membered cyclobutanone ring makes it highly susceptible to various transformations, particularly ring-opening and ring-expansion reactions, which can lead to a diverse array of molecular scaffolds. Future research will continue to uncover and optimize these reactivity modes.

Ring-Opening Reactions: Cyclobutanones readily undergo ring-opening reactions, often driven by strain relief. Examples include:

Addition/Ring-Opening with Organoboronic Acids: Rhodium(I) catalysts bearing tri-t-butylphosphine facilitate the addition/ring-opening of aryl- and alkenylboronic acids to cyclobutanones, yielding ring-opened ketones. This process involves the addition of an organorhodium species to the carbonyl group, followed by β-carbon elimination.

Alkoxide-Induced Ring Opening: Bicyclic 2-vinylcyclobutanones can undergo stereoselective ring openings by alkoxide ions, producing vicinally disubstituted cycloalkene derivatives.

Acid-Catalyzed Anomalous Reactions: Under acidic conditions, cyclobutanones can exhibit anomalous reactions, leading to ring-opened carboxylic acids or rearrangement products, distinct from their larger ring counterparts due to ring strain.

Acid-Promoted Ring Opening to Nitriles: A novel one-pot synthesis of nitriles from cyclobutanone adducts has been developed via an acid-promoted ring-opening reaction with hydroxylamine (B1172632) hydrochloride.

Palladium-Catalyzed Enantioselective Ring-Opening/Cyanation: Recent advancements include palladium-catalyzed enantioselective cyanation via a ring-opening/cross-coupling process, demonstrating broad substrate scope and robust enantioselectivity.

Cascade Reactions: KOtBu-promoted Michael/aldol (B89426)/ring-opening cascade reactions of cyclobutanones with chalcones have been developed for the efficient synthesis of densely substituted cyclohex-3-ene-carboxylic acids.

Fluoride or Lewis Acid Induced Cleavage: Cyclopropylcarbonylimidazoles, which can be precursors to cyclobutanone derivatives, undergo selective ring-opening reactions induced by CsF or BF3·Et2, leading to cyclobutanone derivatives or γδ-unsaturated carboxylic acids.

Ring-Expansion Reactions: The release of ring strain also makes ring-expansion reactions of cyclobutanones particularly favorable, offering pathways to larger ring systems.

Oxidative Rearrangement: An oxidative rearrangement of N,O-ketals derived from cyclobutanones can lead to pyrrolidone derivatives via an iminium ether intermediate.

Free Radical Ring Expansion and Annulation: Cyclobutanone-based free radical ring expansion and annulation reactions rely on the selective β-scission of alkoxy radicals, providing access to various novel ring systems.

Expansion to Cyclopentanones: Taking advantage of their ring strain, cyclobutanones can undergo ring-expansion to enantioenriched cyclopentanones, often with vicinal all-carbon quaternary centers, through specific addition and electrophilic bromination sequences.

Other Transformations: Beyond ring modifications, cyclobutanones participate in other significant transformations:

Multicomponent Reactions: Cyclobutanones have shown viability as reactants in isonitrile-based multicomponent reactions, such as Ugi and Passerini reactions, which are often enhanced when conducted in water.

Direct Catalytic Synthesis: A versatile, robust, and solvent-free method for synthesizing β-acylamino cyclobutanone derivatives has been reported, exploiting a Cu(OTf)2/TIPSCl-promoted Mannich-type three-component approach.

Chemoselective C-C Bond Cleavages: Reactive bicyclo[1.1.1]pent-1-yl alcohols can yield cyclobutanone derivatives through base-mediated single C-C bond cleavage or α,β-unsaturated ketones by palladium-catalyzed dual C-C bond cleavage.

Integration with Advanced Catalysis and Sustainable Reaction Technologies (e.g., photocatalysis, electrochemistry)

The integration of cyclobutanone chemistry with advanced catalytic systems and sustainable technologies is a burgeoning field aimed at developing more efficient, environmentally friendly, and selective synthetic methods.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for manipulating cyclobutanone scaffolds.

Ring-Opening C(sp3)–C Coupling: Visible-light or sunlight irradiation enables the ring-opening C(sp3)–C coupling of cyclobutanone oxime esters, leading to cyanoalkyl-containing heterocycles. This operationally simple protocol proceeds at room temperature without extra additives, offering access to various functionalized alkylnitriles.

Synthesis of Fused Systems: Gold-mediated photocatalysis has been successfully employed for the synthesis of cyclobutane-fused chromanones from coumarins and unactivated alkenes, demonstrating an efficient energy transfer catalysis pathway.

Complex Molecular Architecture: Visible-light photocatalysis can facilitate intramolecular [2+2] cycloadditions with concomitant dearomatization of heterocycles, leading to novel functionalized tetracyclic scaffolds like fused azabicyclo[3.2.0]heptan-2-one motifs.

Dual-Catalyzed Dehydroxylation: Photoredox/Titanium dual-catalyzed dehydroxylation of cyclobutanone oximes has been established, generating γ-cyanoalkyl radicals that undergo cascade radical addition/cyclization reactions.

Electrochemistry: While specific research findings on the electrochemical synthesis or transformation of cyclobutanones were not detailed in the provided snippets, electrochemistry represents a promising sustainable reaction technology. Its ability to generate reactive species without stoichiometric reagents and to control reaction pathways through potential offers a green alternative for complex transformations, including those involving strained ring systems like cyclobutanones. Future research is likely to explore electrochemical methods for cyclobutanone synthesis, ring manipulations, and functionalization, contributing to more sustainable chemical processes.

Computational Design and Predictive Modeling of Cyclobutanone Reactivity

Computational chemistry, particularly Density Functional Theory (DFT) and molecular dynamics simulations, plays an increasingly vital role in understanding and predicting the reactivity of cyclobutanones, guiding experimental design, and elucidating reaction mechanisms.

Mechanism Elucidation and Selectivity Prediction: DFT calculations are instrumental in understanding the origin of reactivity and enantioselectivity in complex transformations involving cyclobutanones. For instance, DFT studies have elucidated the crucial roles of specific ligands in stabilizing transition states during C-C activation reactions of cyclobutanones. Computational studies can also predict the order of thermodynamic stability of cyclobutanone isomers and activation energies for cycloaddition reactions.

Photochemical Reactivity Prediction: Time-Dependent Density Functional Theory (TDDFT) combined with Fewest Switches Surface Hopping (FSSH) dynamics is being utilized to predict the photochemical reactivity of cyclobutanone, including photoproduct yields and excited state lifetimes. Similarly, Mapping-based Ab Initio Surface Hopping (MASH) simulations are employed to investigate photodissociation dynamics and predict electron-diffraction signals. XMS-CASPT2 is another advanced computational method applied to study the photoexcited dynamics of cyclobutanone.

Molecular Modeling for Biological Interactions: Molecular modeling studies are crucial for understanding the interactions of cyclobutanone derivatives with biological targets, such as enzymes. This includes predicting binding modes and conformational requirements for inhibition, as demonstrated in studies of cyclobutanone analogues as β-lactamase inhibitors and diaminopimelate desuccinylase (DapE) inhibitors. These computational insights can accelerate the design of new drug candidates.

Computational methods thus provide a powerful complementary tool to experimental work, enabling a deeper understanding of cyclobutanone chemistry and facilitating the rational design of new synthetic strategies and functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.